Methyl 4,6-dichloropyridazine-3-carboxylate
Overview
Description
Methyl 4,6-dichloropyridazine-3-carboxylate is an organic compound with the molecular formula C6H4Cl2N2O2 . It is commonly used in laboratory research and development as a raw material for organic synthesis .
Synthesis Analysis
The synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate can be achieved from Methyl 4,6-dihydroxypyridazine-3-carboxylate . Another method involves the reaction of 6-Chloro-4-p-tolylamino-pyridazine-3-carboxylic acid methyl ester with N,N-diisopropylethylamine in N,N-dimethylacetamide .Molecular Structure Analysis
The molecular structure of Methyl 4,6-dichloropyridazine-3-carboxylate has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. The InChIKey of the compound is MZEVRGMQXLNKEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 4,6-dichloropyridazine-3-carboxylate has a molecular weight of 207.01 g/mol . It has a predicted boiling point of 345.2°C and a predicted density of 1.503 g/cm3 . The compound is slightly soluble in DMSO and very slightly soluble in methanol .Scientific Research Applications
Synthesis and Chemical Properties
Intermolecular Interactions and Lipophilicity : Methylation significantly affects the intermolecular interactions and lipophilicity of pyridazine derivatives, impacting their chemical properties and potential applications in various fields (Katrusiak et al., 2011).
Reactivity with Nucleophiles : Methyl 4,6-dichloropyridazine-3-carboxylate exhibits specific reactivity patterns with nucleophiles, which is crucial for understanding its chemical behavior and potential applications in synthesis (Adembri et al., 1976).
Synthesis of Pyridazine Derivatives : It serves as a precursor for synthesizing various pyridazine derivatives, contributing to the development of new compounds with potential applications in different scientific domains (Rosseels, 2010).
Structural and Spectroscopic Analysis
Crystal Structure and DFT Calculations : Structural characterization and Density Functional Theory (DFT) calculations of pyridazine derivatives provide insights into their molecular properties and potential applications in material science (Sallam et al., 2021).
Vibrational Spectral Analysis : Detailed analysis of vibrational spectra using spectroscopic techniques contributes to understanding the molecular structure and potential applications in fields like materials science and pharmaceuticals (Prabavathi et al., 2015).
Pharmaceutical and Biological Applications
Anticancer Potential : Research on methyl 4,6-dichloropyridazine-3-carboxylate derivatives has shown potential applications in developing anticancer agents, contributing to the field of medicinal chemistry (Itai et al., 1963).
HIV Inhibition : Pyridazine derivatives have been evaluated as inhibitors of the human immunodeficiency virus type 1 reverse transcriptase, indicating their potential role in HIV treatment (Heinisch et al., 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 4,6-dichloropyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEVRGMQXLNKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591259 | |
Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dichloropyridazine-3-carboxylate | |
CAS RN |
372118-01-9 | |
Record name | 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372118-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4,6-dichloropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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